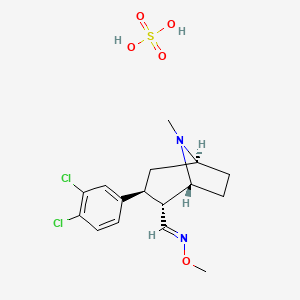
Brasofensine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
ブラソフェンシン硫酸塩の合成には、いくつかのステップが含まれます。
加水分解: (1R,2R,3S,5S)-3-(ベンゾイルオキシ)-8-メチル-8-アザビシクロ[3.2.1]オクタン-2-カルボン酸メチルエステルを1M塩酸で還流すると、対応するヒドロキシ酸が得られます.
脱水: このヒドロキシ酸を、オキシ塩化リンで還流して脱水し、メタノールで処理すると、不飽和メチルエステルが生成されます.
グリニャール反応: このエステルを3,4-ジクロロフェニルマグネシウムブロミドとエーテル中で反応させると、エステルの混合物が得られます.
異性化: この混合物をメタノール中で還流しながらナトリウムメトキシドで処理すると、エステルが異性化します.
還元: 異性化したエステルを、ジエチルエーテル中で水素化リチウムアルミニウムで還元すると、対応するアルコールが得られます.
酸化: このアルコールを、ジクロロメタン中でオキサリルクロリドで酸化すると、アルデヒドが得られます.
オキシムの生成: 最後に、アルデヒドを、メタノール中でメトキシアンモニウムクロリドと炭酸ナトリウムで処理すると、ブラソフェンシンが得られます.
化学反応の分析
ブラソフェンシン硫酸塩は、いくつかの種類の化学反応を起こします。
科学研究への応用
ブラソフェンシン硫酸塩は、パーキンソン病やアルツハイマー病などの神経疾患の治療における可能性について、主に研究されてきました . パーキンソン病の動物モデルにおいて、運動活動を促進し、無動症を逆転させる効果を示しています . さらに、ヒトを含むさまざまな種における薬物動態、代謝、バイオアベイラビリティについても研究されています .
科学的研究の応用
Pharmacological Properties
Brasofensine sulfate functions by inhibiting the dopamine transporter, which leads to an increase in synaptic dopamine levels. This mechanism is crucial for enhancing motor function and alleviating symptoms associated with dopaminergic deficits seen in conditions like Parkinson's disease. Key pharmacological features include:
- Dopamine Reuptake Inhibition : By blocking the reuptake of dopamine, brasofensine enhances dopaminergic signaling, which is vital for motor control.
- Efficacy in Animal Models : Studies have shown that brasofensine significantly stimulates locomotor activity and reverses akinesia in animal models of Parkinson's disease, indicating its potential as a therapeutic agent .
Clinical Research Findings
Clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease:
- Phase II Trials : Initial studies demonstrated that brasofensine was well tolerated at doses up to 4 mg. Patients showed improvements in motor performance without significant adverse effects .
- Combination Therapy : In studies where brasofensine was administered alongside levodopa/carbidopa, there was a notable increase in locomotor activity without the dyskinesia commonly associated with high doses of levodopa .
Case Studies and Research Insights
Several case studies support the pharmacological potential of this compound:
- Motor Function Improvement : In MPTP-treated marmosets, brasofensine administration resulted in a long-lasting increase in locomotor activity and reduced disability scores. Notably, it produced a naturalistic motor response without inducing dyskinesia after prior levodopa treatment .
- Safety Profile : A crossover study involving patients with moderate Parkinson's disease indicated that brasofensine was safe at various dose levels, with mild adverse events reported such as headache and dizziness .
作用機序
ブラソフェンシン硫酸塩は、シナプスのドーパミン輸送体を阻害することで効果を発揮します . ドーパミンがシナプス間隙に放出されると、ブラソフェンシン硫酸塩は、ドーパミンが元の神経細胞に再取り込みされるのを防ぎ、シナプスの活動をより長く持続させることができます . このメカニズムは、パーキンソン病など、ドーパミンレベルが低下している状態において特に有益です .
類似の化合物との比較
ブラソフェンシン硫酸塩は、ドーパミン再取り込み阻害作用が知られているフェニルトロパン系化合物に属しています . 類似の化合物には、以下のようなものがあります。
コカイン: ドーパミン再取り込みを阻害する別のフェニルトロパンですが、乱用と依存の可能性が高いです。
メチルフェニデート: 注意欠陥多動性障害の治療に用いられ、ドーパミン再取り込みを阻害しますが、薬物動態のプロファイルが異なります。
ブプロピオン: ドーパミンとノルエピネフリンの再取り込みを阻害する抗うつ薬ですが、ブラソフェンシン硫酸塩とは化学構造と作用機序が異なります。
類似化合物との比較
Brasofensine sulfate belongs to the class of phenyltropane compounds, which are known for their dopamine reuptake inhibition properties . Similar compounds include:
Cocaine: Another phenyltropane that inhibits dopamine reuptake but has a higher potential for abuse and addiction.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacokinetic profile.
Bupropion: An antidepressant that inhibits dopamine and norepinephrine reuptake, but with a different chemical structure and mechanism of action compared to this compound.
This compound is unique in its specific application for neurological disorders and its detailed pharmacokinetic profile .
特性
CAS番号 |
171655-92-8 |
|---|---|
分子式 |
C16H22Cl2N2O5S |
分子量 |
425.3 g/mol |
IUPAC名 |
(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |
InChIキー |
MOYPZNPGNIZILM-RCPZNQFSSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
異性体SMILES |
CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















